molecular formula C13H27Cl2N3O2 B1499952 tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride CAS No. 1179360-85-0

tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride

Cat. No.: B1499952
CAS No.: 1179360-85-0
M. Wt: 328.3 g/mol
InChI Key: RIAMKPHNDOOZIJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride is a complex heterocyclic building block of interest in modern drug discovery. Its molecular formula is C13H27Cl2N3O2 . This compound features both an azetidine and a piperidine ring, each protected by a Boc (tert-butoxycarbonyl) group, making it a versatile scaffold for the synthesis of more complex molecules . Heterocyclic amino acids and amino acid-like derivatives are critically important in medicinal chemistry, serving as key scaffolds and intermediates for the preparation of heterocyclic systems, hybrids, and peptides . Researchers value such building blocks for creating DNA-encoded chemical libraries and for diversity-oriented synthesis (DOS) aimed at identifying novel bioactive compounds . While the specific applications of this dihydrochloride salt are not fully detailed in the search results, analogous Boc-protected amino heterocycles are frequently utilized in the development of potential therapeutics . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)15-6-4-5-11(9-15)16-7-10(14)8-16;;/h10-11H,4-9,14H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAMKPHNDOOZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662498
Record name tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179360-85-0
Record name tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

  • Molecular Formula : C₁₄H₂₅N₃O₃·2HCl
  • Molecular Weight : 303.33 g/mol
  • CAS Number : 2061980-49-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and as a potential anti-parasitic agent. The piperidine and azetidine moieties contribute to its binding affinity and selectivity towards specific receptors.

Antiparasitic Activity

Research indicates that compounds similar to tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted a series of disubstituted piperidines that showed promising results in inhibiting the growth of this parasite, suggesting that modifications in the piperidine structure can enhance efficacy against T. cruzi .

Neuropharmacological Effects

Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially acting as a modulator for certain receptors involved in mood regulation and cognitive function. The structural characteristics of the compound allow it to penetrate the blood-brain barrier, which is crucial for central nervous system activity.

Case Studies

  • Chagas Disease Model :
    • In a murine model of Chagas disease, compounds structurally related to tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate were tested for their ability to reduce parasitic load. Results indicated a reduction in parasite burden compared to control groups, although complete clearance was not achieved .
  • Neuropharmacological Assessment :
    • A study assessing the neuropharmacological profile of similar compounds demonstrated effects on anxiety-like behaviors in rodent models. The compounds exhibited anxiolytic properties, suggesting potential applications in treating anxiety disorders .

Data Summary Table

PropertyValue
Molecular Weight303.33 g/mol
CAS Number2061980-49-0
Antiparasitic ActivityEffective against T. cruzi
Neuropharmacological EffectsAnxiolytic properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are listed below, with key differences highlighted (Table 1).

Table 1: Comparison of Structural Analogs

Compound Name CAS Number Structural Features Similarity Score Key Differences
tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride N/A Piperidine + 3-aminoazetidine + Boc + 2HCl Reference Target compound
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride 1217702-57-2 Piperidine + aminomethyl + Boc + HCl 1.00 Replaces 3-aminoazetidine with aminomethyl; lacks rigidity from azetidine ring
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride 2061980-49-0 Azetidine + piperazine + Boc + 2HCl 0.98 Replaces piperidine with azetidine; substitutes 3-aminoazetidine with piperazine (two N-atoms)
tert-Butyl 3-((2-(4-methylpiperazin-1-yl)ethyl)amino)azetidine-1-carboxylate 887580-82-7 Azetidine + ethyl-piperazine + Boc 1.00 Linear ethyl-piperazine chain instead of fused piperidine-azetidine system
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride 1173206-71-7 Azetidine + aminomethyl + Boc + HCl 0.86 Smaller azetidine core; lacks piperidine ring

Key Structural and Functional Insights

Rigidity vs. Flexibility: The target compound’s 3-aminoazetidine-piperidine fusion introduces conformational rigidity, which may enhance binding selectivity compared to flexible analogs like tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS 1217702-57-2) . In contrast, tert-Butyl 3-((2-(4-methylpiperazin-1-yl)ethyl)amino)azetidine-1-carboxylate (CAS 887580-82-7) employs a linear ethyl-piperazine chain, offering flexibility for targeting larger binding pockets .

Bioactivity and Solubility: Dihydrochloride salts (e.g., CAS 2061980-49-0) generally exhibit superior aqueous solubility compared to mono-hydrochloride or free-base analogs, critical for in vivo studies . The Boc group in all analogs aids in synthetic modularity, enabling late-stage deprotection for functional group diversification .

Synthetic Utility :

  • Piperidine-azetidine hybrids (e.g., target compound) are prioritized in kinase inhibitor development due to their balanced steric profile, whereas azetidine-piperazine systems (CAS 2061980-49-0) are more common in neurotransmitter receptor ligands .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride typically involves:

  • Preparation of the key intermediate tert-butyl 3-aminoazetidine-1-carboxylate.
  • Coupling of this intermediate with a suitably functionalized piperidine derivative.
  • Formation of the dihydrochloride salt to improve stability and solubility.

Preparation of tert-Butyl 3-aminoazetidine-1-carboxylate Intermediate

This intermediate is commercially available but can also be synthesized via protection of 3-aminoazetidine with a tert-butyl carbamate group (Boc protection). The Boc group protects the amine functionality, facilitating subsequent coupling reactions.

  • Typical conditions : Boc anhydride or tert-butyl chloroformate is reacted with 3-aminoazetidine in the presence of a base.
  • Characterization : The compound exhibits characteristic NMR signals and molecular weight consistent with C8H16N2O2 (M.W. 172.22).

Coupling Reaction to Form the Piperidine-Azetidine Linkage

The key step involves coupling the Boc-protected 3-aminoazetidine with a piperidine-1-carboxylate derivative at the 3-position of the piperidine ring.

  • Coupling Reagents : Carbodiimide-based coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI·HCl) are used, often with additives like benzotriazol-1-ol (HOBt) or 4-dimethylaminopyridine (DMAP) to improve yield and reduce side reactions.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents.
  • Temperature and Time : Typically performed at 20°C (room temperature) for 4 to 16 hours under inert atmosphere to avoid moisture and side reactions.
  • Workup : After reaction completion, the mixture is partitioned between organic solvent and water, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
  • Purification : Silica gel column chromatography using gradients of hexanes and ethyl acetate is employed to isolate the pure product.

Formation of the Dihydrochloride Salt

The free amine compound is converted into its dihydrochloride salt to enhance stability, crystallinity, and solubility, which is critical for further pharmaceutical applications.

  • Procedure : The free base is treated with hydrochloric acid, often in an organic solvent or aqueous medium, to form the dihydrochloride salt.
  • Conditions : Controlled temperature (e.g., 10-25°C) and agitation times (0.5 to 15 hours) ensure complete salt formation.
  • Isolation : The salt precipitates out and is collected by filtration, washed, and dried.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Boc protection of 3-aminoazetidine Boc anhydride or tert-butyl chloroformate, base DCM or THF 0-25°C 2-4 hours High Protects amine for coupling
Coupling with piperidine derivative EDCI·HCl, HOBt or DMAP, inert atmosphere DCM or THF 20°C 4-16 hours 60-70 Carbodiimide coupling for amide bond formation
Salt formation (dihydrochloride) HCl gas or aqueous HCl Organic solvent 10-25°C 0.5-15 h Quantitative Improves solubility and stability

Detailed Research Findings

  • The carbodiimide-mediated coupling is the most reliable and widely used method for forming the amide bond linking the azetidine and piperidine moieties, yielding moderate to good yields (~69%) under mild conditions.
  • Use of additives like HOBt or DMAP significantly reduces side reactions such as racemization or O-acylurea formation, ensuring high purity.
  • The dihydrochloride salt form is the preferred pharmaceutical salt due to its enhanced physicochemical properties, confirmed by NMR and melting point analyses.
  • NMR data (1H and 13C) confirm the structure and purity of intermediates and final compounds, with characteristic chemical shifts for tert-butyl groups, azetidine ring protons, and piperidine ring carbons.
  • The process is scalable and amenable to industrial synthesis with controlled temperature and reaction times to optimize yield and purity.

Q & A

Basic Question: What are the recommended safety protocols for handling tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride in laboratory settings?

Answer:
Essential safety measures include:

  • Respiratory protection : Use NIOSH-approved masks to avoid inhalation of dust/aerosols.
  • Hand protection : Wear nitrile gloves (≥0.11 mm thickness) to prevent skin contact.
  • Eye protection : Safety goggles or face shields are mandatory.
  • Storage : Keep in a tightly sealed container at room temperature, away from strong oxidizing agents (e.g., peroxides) .
  • Emergency measures : Ensure immediate access to eyewash stations and washing facilities .

Basic Question: How can researchers optimize the synthesis of this compound for higher yield and purity?

Answer:
Key methodological steps include:

  • Step-wise purification : Use column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) after each reaction stage to isolate intermediates.
  • Catalyst optimization : Test palladium-based catalysts (e.g., Pd/C) for hydrogenation steps, adjusting pressure (1–3 atm) and temperature (20–40°C) to minimize side products.
  • Stoichiometric control : Monitor molar ratios of reagents like trifluoroacetic acid (TFA) during Boc-deprotection to avoid over-acidification .

Advanced Question: What experimental strategies resolve contradictions in reported reactivity or stability data for this compound?

Answer:
To address discrepancies:

  • Controlled stability assays : Perform accelerated degradation studies under varying conditions (e.g., pH 3–9, 40–60°C) using HPLC to track decomposition products. Cross-reference with thermogravimetric analysis (TGA) to identify thermal instability thresholds .
  • Reactivity mapping : Use differential scanning calorimetry (DSC) to detect exothermic events indicative of hazardous reactions with incompatible materials (e.g., oxidizers) .
  • Data triangulation : Compare findings with structurally analogous compounds (e.g., tert-butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride) to identify trends in azetidine-piperidine interactions .

Advanced Question: How can computational modeling enhance the design of novel derivatives targeting specific biological pathways?

Answer:
Methodologies include:

  • Quantum chemical calculations : Use Gaussian or ORCA software to predict reaction pathways and transition states for derivative synthesis.
  • Molecular docking : Employ AutoDock Vina to simulate binding affinities with receptors (e.g., GPCRs), focusing on the aminoazetidine moiety’s role in hydrogen bonding .
  • Machine learning : Train models on datasets of similar piperidine derivatives to predict pharmacokinetic properties (e.g., logP, solubility) .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:
Essential methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of tert-butyl (δ 1.4–1.5 ppm) and azetidine (δ 3.2–3.8 ppm) groups.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 345.23) and isotopic patterns.
  • HPLC-DAD : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect polar impurities .

Advanced Question: How can researchers design experiments to evaluate this compound’s interaction with biological targets?

Answer:
Proposed workflows:

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (konk_{on}/koffk_{off}).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
  • Cellular assays : Use HEK-293 cells transfected with fluorescent reporters to assess intracellular signaling modulation (e.g., cAMP levels) .

Basic Question: What are the documented physicochemical properties of this compound, and how do they influence experimental design?

Answer:
Key properties:

  • Physical state : Light yellow solid at room temperature; hygroscopic—requires desiccated storage.
  • Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL). Pre-formulate with cyclodextrins for in vivo studies.
  • Stability : Stable under inert atmospheres (N2_2) but degrades in acidic conditions (pH <4) .

Advanced Question: How can researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?

Answer:
Strategies include:

  • Flow chemistry : Implement continuous-flow reactors for azetidine ring formation, ensuring precise temperature control (±2°C).
  • Chiral chromatography : Use preparative HPLC with amylose-based columns to separate enantiomers post-synthesis.
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate stereochemistry .

Advanced Question: What methodologies validate the compound’s role in modulating enzyme activity, and how can contradictory in vitro/in vivo data be reconciled?

Answer:
Validation approaches:

  • Enzyme inhibition assays : Measure IC50_{50} values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases).
  • Metabolomic profiling : Apply LC-MS/MS to track downstream metabolite changes in treated cell lines.
  • In vivo PK/PD modeling : Use compartmental models to correlate plasma concentrations (Cmax_{max}) with target engagement, adjusting for protein binding .

Basic Question: What are the best practices for long-term storage and handling to prevent degradation?

Answer:

  • Storage conditions : Store at –20°C in amber vials under argon; equilibrate to room temperature before use to avoid condensation.
  • Handling : Use anhydrous solvents (e.g., DMF) for reconstitution; avoid freeze-thaw cycles.
  • Stability monitoring : Perform quarterly HPLC checks to detect degradation (e.g., hydrolysis of the Boc group) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 2
tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride

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